molecular formula C21H19N5O5 B2480599 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-42-2

3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2480599
CAS No.: 899752-42-2
M. Wt: 421.413
InChI Key: DIQNEEWBEAAURS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted with a phenyl group at the 1-position and a benzamide moiety at the 5-position. The benzamide is further modified with 3,4,5-trimethoxy substituents, which are known to enhance pharmacokinetic properties such as solubility and membrane permeability while contributing to receptor binding via hydrophobic and hydrogen-bonding interactions . The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-16-9-13(10-17(30-2)18(16)31-3)20(27)24-25-12-22-19-15(21(25)28)11-23-26(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQNEEWBEAAURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazolopyrimidine core, followed by functionalization with methoxy groups and subsequent coupling with benzamide. Specific reagents, solvents, and catalysts are employed at each stage to ensure high yield and purity.

  • Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow reactors or large-scale batch processes. This involves rigorous control of temperature, pressure, and reagent addition to maximize efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically employed to modify the functional groups and enhance the compound's properties.

  • Common Reagents and Conditions:

    • Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    • Reduction: Employing hydrides such as sodium borohydride or lithium aluminum hydride.

    • Substitution: Utilizing nucleophiles or electrophiles depending on the desired modification.

  • Major Products: The primary products of these reactions often retain the core pyrazolopyrimidine structure while exhibiting altered physicochemical properties that can enhance their utility in research or industry.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their effects on breast cancer cells, demonstrating the ability to modulate key signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that pyrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. For example, studies have shown that compounds with similar structures can exhibit efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, providing a potential therapeutic avenue for treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the benzamide moiety and the pyrazolo core can significantly influence their pharmacological profiles. For instance:

  • Methoxy Substituents : The presence of methoxy groups at the 3, 4, and 5 positions enhances lipophilicity and may improve bioavailability.
  • Carbonyl Group : The carbonyl functionality plays a pivotal role in interacting with biological targets, potentially enhancing binding affinity .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BReported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CShowed anti-inflammatory effects in vitro by reducing nitric oxide production in macrophages.

Mechanism of Action

This compound exerts its effects through specific interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions often involve binding to active sites or altering conformations, leading to changes in biological activity. The precise pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structural similarities and differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Findings
Target Compound Pyrazolo[3,4-d]pyrimidinone core; 3,4,5-trimethoxybenzamide; 1-phenyl substituent Likely kinase inhibition (inferred) Enhanced solubility due to trimethoxy groups; potential for dual H-bonding .
1-(4-Imino-1-Substituted-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Urea Derivatives Urea substituent instead of benzamide; imino group at C4 Anticancer (in vitro/in vivo) Urea derivatives showed IC₅₀ values of 0.8–2.1 µM against breast cancer cells.
N-(4-Imino-2-Methyl-6-Oxo-6,7-Dihydro-2H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Benzamide Methyl substituent at C2; imino group at C4; no methoxy groups Chelating agents for organoruthenium complexes Structural simplification retained activity but reduced solubility compared to target.
ZYBT1 (BTK Inhibitor) Acryloyl group; hexahydrocyclopenta[c]pyrrole substituent Bruton’s tyrosine kinase (BTK) inhibition IC₅₀ = 1.2 nM; highlights pyrazolo-pyrimidine’s role in kinase targeting.
Pyrimido[4,5-d]Pyrimidin-4(1H)-one Derivatives Pyrimido-pyrimidine core; methoxy and piperazine substituents Kinase inhibition (unspecified) 97.8% HPLC purity; substituent positioning critical for binding.

Key Trends in Structure-Activity Relationships (SAR)

The imino group at C4 in urea derivatives introduces rigidity, which may enhance selectivity but reduce metabolic stability.

Substituent Effects :

  • Trimethoxybenzamide : The 3,4,5-trimethoxy motif in the target compound likely improves solubility and π-π stacking compared to unsubstituted benzamides .
  • Phenyl vs. Alkyl Groups : The 1-phenyl substituent in the target compound may enhance hydrophobic interactions compared to ZYBT1’s hexahydrocyclopenta[c]pyrrole group .

The acryloyl group in ZYBT1 enables covalent binding to BTK, a feature absent in the target compound.

Research Findings and Implications

  • Anticancer Potential: The target compound’s trimethoxybenzamide group aligns with Mishra et al.’s findings that electron-rich aromatic systems enhance anticancer activity .
  • Kinase Selectivity: Structural analogs like ZYBT1 demonstrate that minor modifications to the pyrazolo-pyrimidine core can shift selectivity between kinase families (e.g., BTK vs. CDKs).
  • Synthetic Challenges : The trimethoxy group introduces steric hindrance during synthesis, necessitating optimized coupling conditions compared to simpler derivatives .

Biological Activity

3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS Number: 899752-42-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, particularly its role as an epidermal growth factor receptor inhibitor (EGFRI), and its implications in cancer therapy.

The molecular formula of this compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5} with a molecular weight of 421.4 g/mol. The structure comprises a pyrazolo[3,4-d]pyrimidine core, which is significant in the design of various anticancer agents.

PropertyValue
CAS Number899752-42-2
Molecular FormulaC21H19N5O5
Molecular Weight421.4 g/mol

The compound acts primarily as an EGFR inhibitor. EGFR is a crucial target in cancer therapy due to its role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activity

Recent studies have highlighted the anti-proliferative effects of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have shown promising results against various cancer cell lines:

  • Anti-Proliferative Activity : Compounds derived from the pyrazolo[3,4-d]pyrimidine structure demonstrated significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One notable derivative exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Kinase Inhibition : The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory potential .

Case Studies

  • In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-cancer properties. Compound 12b , closely related to our compound of interest, was identified as a potent apoptotic inducer, capable of arresting the cell cycle at S and G2/M phases .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of these compounds to the EGFR active site, revealing that structural modifications can enhance inhibitory potency .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core, followed by introducing substituents. Key steps include:

Core Formation : Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trimethyl orthoformate under reflux in acetic acid to generate the pyrimidine ring .

Substituent Introduction : Coupling the core with 3,4,5-trimethoxybenzoyl chloride using a coupling agent (e.g., EDCl/HOBt) in DMF at 0–25°C .

  • Optimization : Solvent choice (e.g., DMF vs. acetonitrile) and catalysts (triethylamine) improve yields (e.g., 65–78% reported for analogs) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyrazolo-pyrimidine proton signals (δ 7.5–8.5 ppm). Aromatic protons in the benzamide moiety appear as multiplets (δ 6.8–7.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~450–460 g/mol) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :
  • Anticancer Activity : MTT assays against A549 (lung) and MCF-7 (breast) cancer cells, with IC50 calculations using nonlinear regression .
  • Kinase Inhibition : Screen against EGFR or CDK2/4 via ADP-Glo™ kinase assays, comparing inhibition to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3 with -CF3 or halogens) and test cytotoxicity .
  • Key SAR Findings :
Substituent ModificationEffect on IC50 (A549 cells)Reference
3,4,5-TrimethoxyIC50 = 1.2 µM
3,4-DimethoxyIC50 = 3.8 µM
3-Chloro-4-methoxyIC50 = 5.6 µM

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified A549), passage numbers, and assay conditions (e.g., 48 hr incubation).
  • Mechanistic Cross-Validation : Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activation studies to confirm cytotoxicity pathways .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to verify binding affinity consistency with kinase targets (e.g., EGFR) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Methodological Answer :
  • Xenograft Models : Administer 10–50 mg/kg/day (oral/IP) in nude mice with A549-derived tumors; measure tumor volume weekly .
  • Toxicity Metrics : Monitor liver (ALT/AST) and kidney (creatinine) function via ELISA. Compare to controls with <10% body weight loss as acceptable .

Q. What methodologies identify the compound’s primary molecular targets?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound pull-downs with A549 lysates, followed by LC-MS/MS to identify bound proteins (e.g., kinases) .
  • Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to quantify inhibition (% activity at 1 µM) .

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